BenchChemオンラインストアへようこそ!

2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Chemical Biology Hit-to-Lead Optimization

The compound 2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 949980-32-9) belongs to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold, a partially saturated heterobicyclic core recognized in medicinal chemistry for its three-dimensionality and hydrogen-bonding capacity. Structurally, it features a 2‑methyl substituent, a 7‑methyl substituent, and a 5‑trifluoromethyl group on the saturated pyrimidine ring.

Molecular Formula C9H12F3N3
Molecular Weight 219.21 g/mol
CAS No. 949980-32-9
Cat. No. B1437072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
CAS949980-32-9
Molecular FormulaC9H12F3N3
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESCC1CC(NC2=CC(=NN12)C)C(F)(F)F
InChIInChI=1S/C9H12F3N3/c1-5-3-8-13-7(9(10,11)12)4-6(2)15(8)14-5/h3,6-7,13H,4H2,1-2H3
InChIKeyZFSVZZUTELKOKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 949980-32-9): Structural Identity and Class Positioning for Informed Procurement


The compound 2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 949980-32-9) belongs to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold, a partially saturated heterobicyclic core recognized in medicinal chemistry for its three-dimensionality and hydrogen-bonding capacity [1]. Structurally, it features a 2‑methyl substituent, a 7‑methyl substituent, and a 5‑trifluoromethyl group on the saturated pyrimidine ring. The compound has a molecular formula of C₉H₁₂F₃N₃, a molecular weight of 219.21 g/mol, a calculated logP (XLogP3) of 2.6, one hydrogen bond donor, and five hydrogen bond acceptors [2]. This scaffold has been employed as a key intermediate in combinatorial library synthesis and is a component of commercial screening collections, indicating its utility as a versatile building block for lead generation [3].

Why Generic Substitution of 2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Risks Analytical and Functional Mismatch


The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is not a single interchangeable entity; subtle changes in substitution pattern and saturation state drastically alter critical molecular properties. For 2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, the specific combination of a 5‑CF₃ group, 2‑CH₃, and 7‑CH₃ on a saturated ring yields a unique stereoelectronic profile. The saturated ring introduces conformational flexibility and a stereocenter at C5, which is absent in the fully aromatic analog (CAS 882275-06-1) [1]. Generic substitution with a different regioisomer (e.g., 5‑methyl‑7‑CF₃ analog) or a des‑methyl variant would alter calculated logP and hydrogen‑bonding capacity, potentially leading to divergent solubility, metabolic stability, or target recognition in biological assays [2]. Without direct experimental comparability, assuming functional equivalence is not scientifically defensible.

Critical Quantitative Differentiation Evidence for 2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (949980-32-9) Selection


Critical Assessment: Absence of Published Comparative Biological Activity Data Precludes Evidence-Based Differentiation

An exhaustive search of primary research papers, patents, and authoritative databases identified zero instances where 2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 949980-32-9) was evaluated in a quantitative head-to-head comparison with a defined comparator in any biological, physicochemical, or ADME assay. Consequently, no high-strength differential evidence (tags: Direct head-to-head comparison, Cross-study comparable) can be provided. The only reliable quantitative data are computed physicochemical properties, which are listed below as class-level inference only. This evidence gap is explicitly stated to avoid misinterpretation. Researchers and procurement specialists must commission custom comparative profiling if differentiation is required. [1] [2]

Medicinal Chemistry Chemical Biology Hit-to-Lead Optimization

Calculated Lipophilicity (XLogP3) Differentiation from the Fully Aromatic Analog (Class-Level Inference)

The computed XLogP3 for 2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is 2.6, indicating moderate lipophilicity [1]. While no experimentally derived logP for the direct aromatic comparator (2,7-dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, CAS 882275-06-1) is available, the aromatic congener's XLogP3 is 2.4 [2]. This modest 0.2 unit difference in computed logP suggests a subtle but directionally consistent increase in lipophilicity upon ring saturation. This class-level inference aligns with the general observation that partial saturation can fine-tune physicochemical properties. [3]

Physicochemical Property Comparison Lipophilicity Scaffold Selection

Hydrogen-Bond Donor Count Differentiation from the Fully Aromatic Analog (Class-Level Inference)

The saturated tetrahydropyrimidine ring in the target compound provides one hydrogen bond donor (the NH group at position 4), whereas the fully aromatic analog (CAS 882275-06-1) has zero hydrogen bond donors [1] [2]. This structural distinction directly impacts intermolecular interactions: the target compound can act as a hydrogen bond donor, which may enhance aqueous solubility but also potentially increase transcellular transport barrier compared to the non-donor aromatic analog. This difference is a class-level property of THPP vs. pyrazolo[1,5-a]pyrimidine scaffolds. [3]

Physicochemical Property Comparison Hydrogen Bonding Solubility

Stereo-chemical Complexity: Syn/Anti Conformational Isomerism Enabled by Ring Saturation (Class-Level Inference)

Reduction of the pyrimidine ring in pyrazolo[1,5-a]pyrimidines introduces a stereocenter at C5 and C7, generating syn- and anti-configured diastereomers. For the target compound, the 5-CF₃ and 7-CH₃ substituents on the saturated ring create four possible stereoisomers (two diastereomeric pairs of enantiomers) [1]. Research on the structurally related 5,7-dimethyl-tetrahydropyrazolo[1,5-a]pyrimidine demonstrates that the syn-isomer adopts a conformationally stable bicyclic core, whereas the trans-isomer is conformationally labile and can adjust to the active site of a desired target [1]. The aromatic analog (CAS 882275-06-1), devoid of saturation, lacks this stereochemical dimension, existing as a planar achiral molecule. This inherent structural plasticity of the target compound offers a differentiated dimension for exploring binding interactions and selectivity profiles not achievable with the flat aromatic scaffold.

Stereochemistry Conformational Analysis Medicinal Chemistry

Recommended Application Scenarios for 2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (949980-32-9) Based on Available Evidence


Fragment-Based Lead Discovery and Structure-Activity Relationship (SAR) Exploration

The compound serves as a saturated, three-dimensional fragment with a balanced lipophilicity (XLogP3 = 2.6) and a hydrogen bond donor, making it suitable for fragment-based screening campaigns. Its conformational flexibility allows exploration of multiple binding modes, as shown in related THPP analogs [1]. [REFS-3, Section 3]

Combinatorial Library Synthesis Intermediate

The compound is directly compatible with the combinatorial chemistry methodologies reported for 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffolds, where similar THPP carboxamides were synthesized in >2200-member libraries using parallel solution-phase techniques [2]. [REFS-3, Section 1]

Stereochemical Probe for Target Engagement Studies

The ability of the target compound to exist in both syn- and anti-configured diastereomers—each with distinct conformational stability—positions it as a unique tool for studying stereoselective target interactions, offering a 4-fold stereoisomeric space compared to a flat aromatic comparator [1]. [REFS-3, Evidence Item 6]

Physicochemical Benchmarking of Saturated vs. Aromatic Pyrazolopyrimidines

As a representative THPP with computed logP 2.6 and one HBD, the compound can be used alongside its aromatic analog (XLogP3 2.4, 0 HBD) to systematically study the impact of ring saturation on solubility, permeability, and metabolic stability in medicinal chemistry programs, despite the lack of published comparative data [2]. [REFS-3, Evidence Items 3-5]

Quote Request

Request a Quote for 2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.